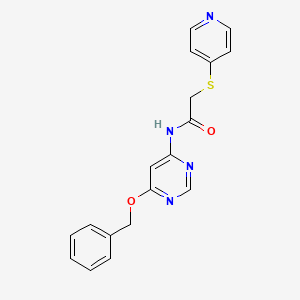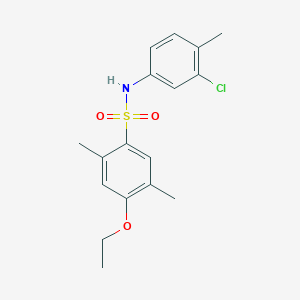
N-(4-chlorobenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, commonly known as CT-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CT-1 belongs to the class of azetidine carboxamides and has been found to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Importance
Synthesis of Azetidinone Derivatives : A series of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-azetidine-carboxamide compounds have been synthesized and characterized. These compounds have shown promising antibacterial, antifungal, antitubercular, and anti-inflammatory activities, highlighting the azetidinone scaffold's potential for developing new therapeutic agents (Samadhiya, Sharma, & Srivastava, 2013).
Antidepressant and Nootropic Activities : Another study synthesized and evaluated N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides for their antidepressant and nootropic activities. The findings suggest the azetidinone skeleton's potential as a CNS active agent, which can be further explored for developing more potent and safe CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Ring-Expansion Reactions and Novel Motifs
Ring-Expansion Reactions : A study explored the transition metal-free reaction between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde, leading to functionalized azetidines, 2,3-dihydrofurans, or dioxa-3-azabicyclonone-4-ene motifs depending on the conditions used. These reactions provide insights into the synthesis of novel structures with potential applications in medicinal chemistry (Suraj & Swamy, 2022).
Inhibitors of Gene Expression
NF-kappaB and AP-1 Gene Expression Inhibitors : Research into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide revealed its role as an inhibitor of NF-kappaB and AP-1 transcription factors. These findings are significant for developing new therapeutic agents targeting these transcription factors for treating various diseases (Palanki et al., 2000).
Anti-Tubercular Scaffold
Anti-Tubercular Azetidine Derivatives : A study focusing on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives showcased promising in vitro anti-tubercular activity. This research opens pathways for developing new anti-tubercular agents based on the azetidinone scaffold, demonstrating its versatility in drug design (Nimbalkar et al., 2018).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c14-10-3-1-9(2-4-10)5-18-12(20)19-6-11(7-19)21-8-13(15,16)17/h1-4,11H,5-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDODWSGIDKORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol](/img/structure/B2473739.png)
![4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2473740.png)


![3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2473745.png)

amine](/img/structure/B2473752.png)
![N-(1-cyanocyclobutyl)-3-(2,2-dimethylpropyl)-N-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2473753.png)
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2473754.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473756.png)
![4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B2473757.png)


